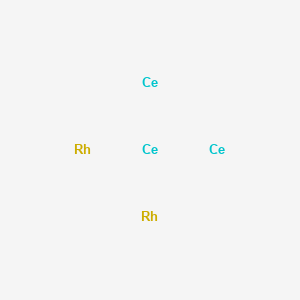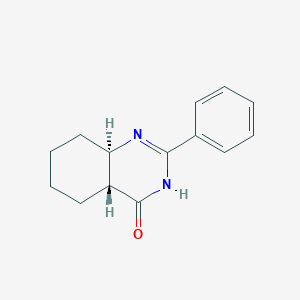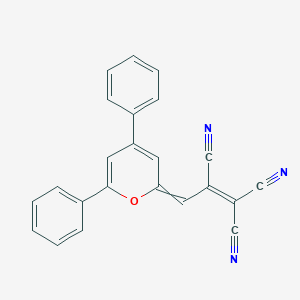
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups and a propene chain with multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-2H-pyran-2-one with malononitrile in the presence of a base, followed by the addition of a suitable aldehyde to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,6-Diphenyl-2H-pyran-2-ylidene)-N-methyl benzenaminium iodide
- 3,4-Dihydro-6-methyl-2H-pyran-2-one
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Uniqueness
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a pyran ring with phenyl substitutions and multiple nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
65563-10-2 |
|---|---|
Formule moléculaire |
C23H13N3O |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-(4,6-diphenylpyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H13N3O/c24-14-20(21(15-25)16-26)12-22-11-19(17-7-3-1-4-8-17)13-23(27-22)18-9-5-2-6-10-18/h1-13H |
Clé InChI |
JAUOJZMASWBJEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)OC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


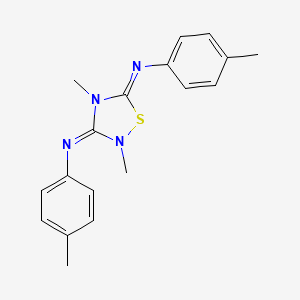
![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
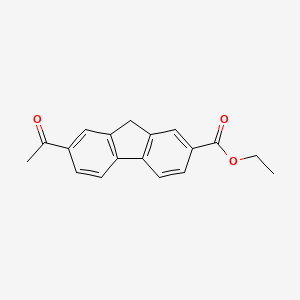
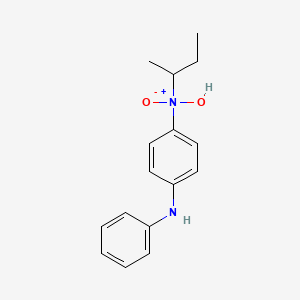

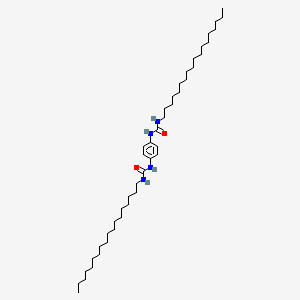
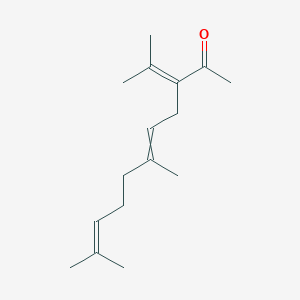
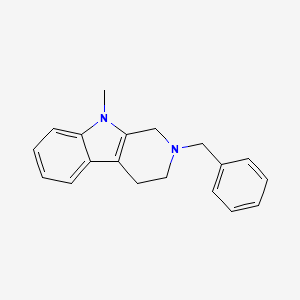
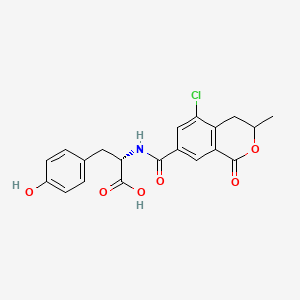
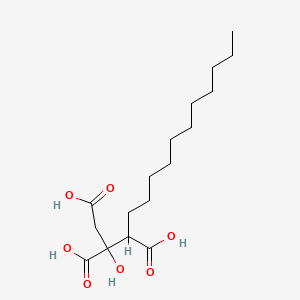

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
